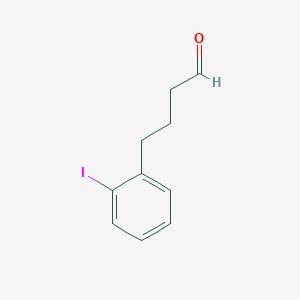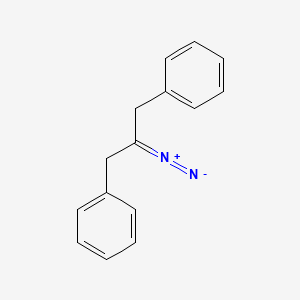
Benzene, 1,1'-(2-diazo-1,3-propanediyl)bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,1’-(2-diazo-1,3-propanediyl)bis- is an organic compound characterized by the presence of two benzene rings connected by a diazo group and a propanediyl bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-(2-diazo-1,3-propanediyl)bis- typically involves the reaction of 1,3-diphenylpropane-2-one with hydrazine hydrate in the presence of potassium hydroxide (KOH) as a base. The reaction is carried out in water as a solvent and requires heating for about 2 hours . The yield of this reaction is approximately 80%.
Industrial Production Methods
While specific industrial production methods for Benzene, 1,1’-(2-diazo-1,3-propanediyl)bis- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1,1’-(2-diazo-1,3-propanediyl)bis- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazo group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products
Oxidation: Produces benzene derivatives with oxygen-containing functional groups.
Reduction: Forms benzene derivatives with amine groups.
Substitution: Results in halogenated or nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
Benzene, 1,1’-(2-diazo-1,3-propanediyl)bis- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzene, 1,1’-(2-diazo-1,3-propanediyl)bis- involves its interaction with molecular targets through its diazo group. The diazo group can participate in various chemical reactions, such as forming covalent bonds with nucleophiles. This interaction can lead to the modification of molecular pathways and biological processes.
Comparación Con Compuestos Similares
Similar Compounds
Diphenylpropane: Similar structure but lacks the diazo group.
1,3-Diphenylpropane-2-one: Precursor in the synthesis of Benzene, 1,1’-(2-diazo-1,3-propanediyl)bis-.
Benzene, 1,1’-(1,3-propanediyl)bis-: Similar structure but with different functional groups.
Propiedades
Número CAS |
166264-26-2 |
|---|---|
Fórmula molecular |
C15H14N2 |
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
(2-diazo-3-phenylpropyl)benzene |
InChI |
InChI=1S/C15H14N2/c16-17-15(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2 |
Clave InChI |
LITPELIOTFCRQT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(=[N+]=[N-])CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


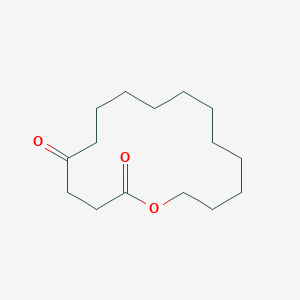
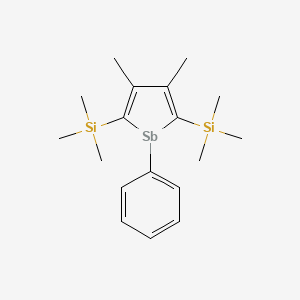
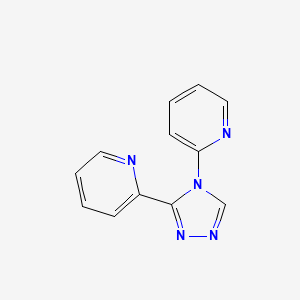
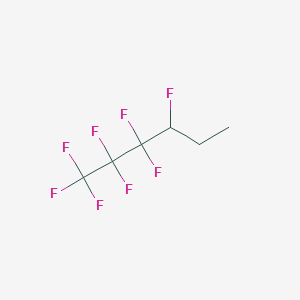

![3-[(4-Methylphenyl)methylidene]-1H-2-benzopyran-4(3H)-one](/img/structure/B14273166.png)
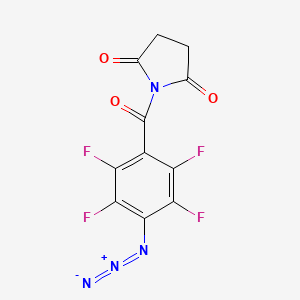
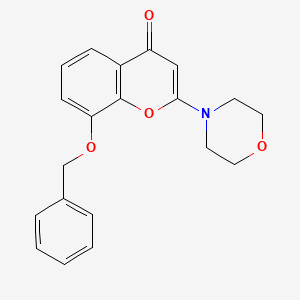
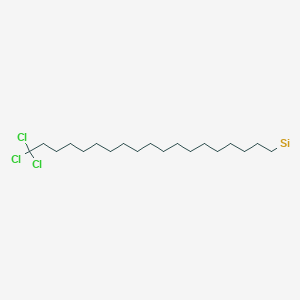
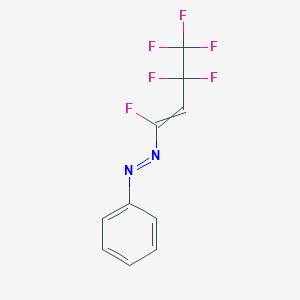
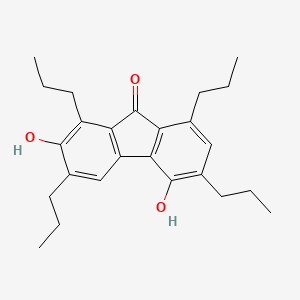
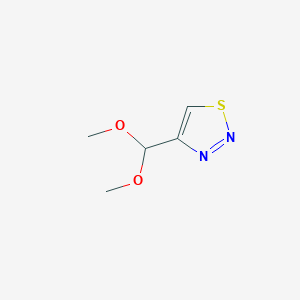
![4-[(Methylsulfanyl)methoxy]furan-2(5H)-one](/img/structure/B14273223.png)
